
2,4,5-T isopropyl ester
Vue d'ensemble
Description
“2,4,5-T isopropyl ester” is a chemical compound with the molecular formula C11H11Cl3O3 . It is also known by other names such as “Isopropyl 2,4,5-trichlorophenoxyacetate” and “Acetic acid, (2,4,5-trichlorophenoxy)-, isopropyl ester” among others .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H11Cl3O3/c1-6(2)17-11(15)5-16-10-4-8(13)7(12)3-9(10)14/h3-4,6H,5H2,1-2H3 . The molecular weight of the compound is 297.6 g/mol .
Applications De Recherche Scientifique
2,4,5-T isopropyl ester : Analyse complète des applications de la recherche scientifique
Utilisation comme herbicide en agriculture : Le this compound a été utilisé comme herbicide sélectif en agriculture. Il est particulièrement efficace pour contrôler les mauvaises herbes à feuilles larges sans nuire aux cultures telles que le riz. Il a également été utilisé par les forestiers pour gérer le sous-bois dans les forêts de conifères .
Destin environnemental et exposition : En tant qu'ester volatil, le this compound peut s'évaporer de surfaces comme le feuillage. Cette caractéristique a un impact sur son destin environnemental et le risque d'exposition des travailleurs agricoles pendant les processus d'application .
Comparaison avec d'autres esters : La recherche a comparé l'efficacité de diverses formulations d'esters d'herbicides comme le 2,4-D et le 2,4,5-T. La forme isopropyl ester a été évaluée pour son efficacité dans le contrôle de plantes spécifiques comme l'armoise tridentée par rapport aux esters butyliques ou éthyliques .
Formulation et application des herbicides : La formulation du 2,4,5-T sous forme d'isopropyl ester affecte ses méthodes d'application et son efficacité. Sa volatilité et son comportement de dégradation sont des facteurs importants pour déterminer les meilleures pratiques pour son utilisation comme herbicide .
Impacts toxicologiques : La sécurité du 2,4,5-T pour les organismes non cibles comme les oiseaux a été évaluée dans les zones traitées avec cet herbicide. Les différents esters de 2,4,5-T ont des degrés de toxicité et de persistance environnementale variables .
Utilisations historiques et futures : L'importance historique du 2,4-D (étroitement lié au 2,4,5-T) en agriculture au cours des 70 dernières années fournit un contexte pour comprendre le rôle de son dérivé isopropyl ester. Cela permet également de prédire les utilisations futures et les développements dans la technologie des herbicides .
Safety and Hazards
When handling “2,4,5-T isopropyl ester”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
The primary target of 2,4,5-T Isopropyl Ester, also known as 2,4,5-trichlorophenoxyacetic acid isopropyl ester , is the plant’s growth system. It acts as a synthetic auxin hormone , which are crucial for plant growth and development.
Mode of Action
This compound mimics the action of natural auxin hormones in plants . By doing so, it disrupts the normal growth patterns of the plant, leading to abnormal cellular growth. This results in the deformation of leaves and other growth points in the plant .
Biochemical Pathways
It is known that the compound increases the plant’s production of ethylene , a plant hormone that regulates growth and development. This leads to abnormal cellular growth and eventually, tissue necrosis .
Pharmacokinetics
It is known that the compound is one of the more volatile esters of 2,4-d and will volatilize from surfaces such as foliage to which it is applied .
Result of Action
The primary result of the action of this compound is the deformation of leaves and other growth points in the plant, leading to eventual tissue necrosis and death . This makes it effective as a herbicide, particularly for the control of woody plants and broadleaf weeds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility means it can easily be carried away from the target area by wind, potentially affecting non-target plants . Additionally, the compound’s effectiveness can be increased in warmer environments due to the development of longer chain ester forms with lower volatility .
Propriétés
IUPAC Name |
propan-2-yl 2-(2,4,5-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O3/c1-6(2)17-11(15)5-16-10-4-8(13)7(12)3-9(10)14/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHQLHGHMREHMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041332 | |
| Record name | 2,4,5-T-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-78-7 | |
| Record name | 2,4,5-T Isopropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-T-isopropyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-T-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 2,4,5-trichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-T-ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG70MZA02Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of low-temperature phosphorimetry in analyzing 2,4,5-T isopropyl ester?
A1: Low-temperature phosphorimetry is a highly sensitive analytical technique that enables the detection of trace amounts of certain compounds, including pesticides like this compound. This method relies on the compound's ability to emit light (phosphorescence) after being excited by light at low temperatures. The research paper demonstrates the successful development of a low-temperature phosphorimetric method capable of detecting this compound at concentrations as low as [0.5–60 p.p.m.] []. This level of sensitivity makes it a valuable tool for environmental monitoring and quality control of commercial formulations containing this pesticide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


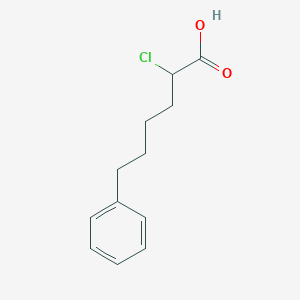


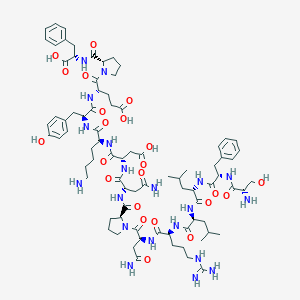
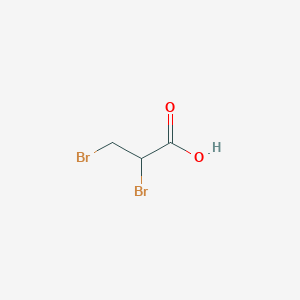

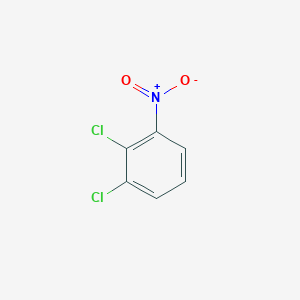
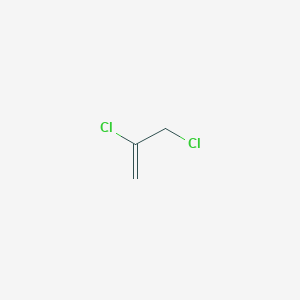





![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)
